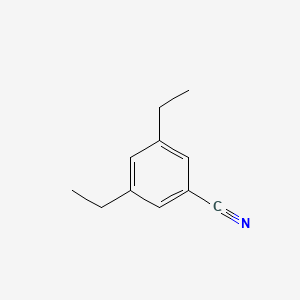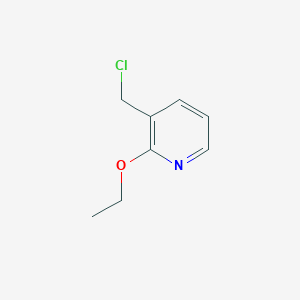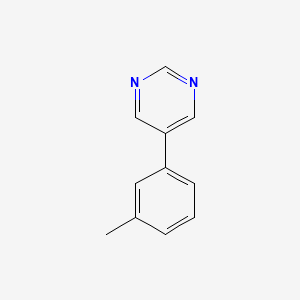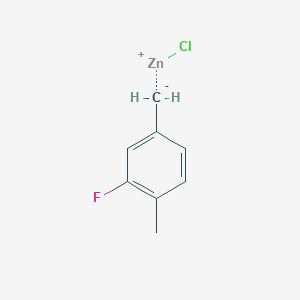
3,5-Diethyl-benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Diethylbenzonitrile: is an organic compound with the molecular formula C11H13N . It is a derivative of benzonitrile, where two ethyl groups are substituted at the 3rd and 5th positions of the benzene ring. This compound is part of the nitrile family, characterized by the presence of a carbon-nitrogen triple bond. It is used in various chemical syntheses and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: 3,5-Diethylbenzonitrile can be synthesized through several methods. One common approach involves the alkylation of benzonitrile with ethyl halides in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods: Industrial production of 3,5-diethylbenzonitrile often involves the ammoxidation of 3,5-diethyltoluene. This process includes the reaction of 3,5-diethyltoluene with ammonia and oxygen in the presence of a catalyst, such as vanadium oxide, at elevated temperatures. This method is efficient for large-scale production and yields high purity products.
化学反応の分析
Types of Reactions: 3,5-Diethylbenzonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction: Reduction of the nitrile group can yield primary amines using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur, where the ethyl groups can be further functionalized.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products:
Oxidation: 3,5-Diethylbenzoic acid.
Reduction: 3,5-Diethylbenzylamine.
Substitution: 3,5-Diethylbromobenzonitrile or 3,5-Diethylchlorobenzonitrile.
科学的研究の応用
Chemistry: 3,5-Diethylbenzonitrile is used as an intermediate in organic synthesis. It serves as a precursor for the synthesis of various pharmaceuticals, agrochemicals, and dyes.
Biology and Medicine: In medicinal chemistry, derivatives of 3,5-diethylbenzonitrile are explored for their potential biological activities. They are investigated for their role as enzyme inhibitors or receptor modulators.
Industry: In the industrial sector, 3,5-diethylbenzonitrile is used in the production of specialty chemicals and materials. It is also employed in the synthesis of polymers and resins.
作用機序
The mechanism of action of 3,5-diethylbenzonitrile largely depends on its functional group interactions. The nitrile group can act as an electrophile, participating in nucleophilic addition reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The exact molecular targets and pathways can vary based on the specific application and derivative of the compound.
類似化合物との比較
Benzonitrile: The parent compound with a simpler structure, lacking the ethyl substitutions.
3,5-Dimethylbenzonitrile: Similar structure but with methyl groups instead of ethyl groups.
3,5-Diethoxybenzonitrile: Contains ethoxy groups instead of ethyl groups.
Uniqueness: 3,5-Diethylbenzonitrile is unique due to the presence of ethyl groups, which can influence its reactivity and physical properties. The ethyl groups increase the compound’s hydrophobicity and can affect its interaction with other molecules, making it distinct from its methyl or ethoxy counterparts.
特性
分子式 |
C11H13N |
|---|---|
分子量 |
159.23 g/mol |
IUPAC名 |
3,5-diethylbenzonitrile |
InChI |
InChI=1S/C11H13N/c1-3-9-5-10(4-2)7-11(6-9)8-12/h5-7H,3-4H2,1-2H3 |
InChIキー |
WYRZEAVLKTXXCS-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=CC(=C1)C#N)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(3aS,6R,6aS)-6-(Hydroxymethyl)-2,2-dimethyltetrahydro-4H-[1,3]dioxolo[4,5-c]pyrrol-4-one](/img/structure/B13915693.png)

![Methyl 2-(4-chlorophenyl)-2-[(propan-2-yl)amino]acetate](/img/structure/B13915722.png)

![Tert-butyl N-(3-oxabicyclo[3.1.1]heptan-1-ylmethyl)carbamate](/img/structure/B13915741.png)





